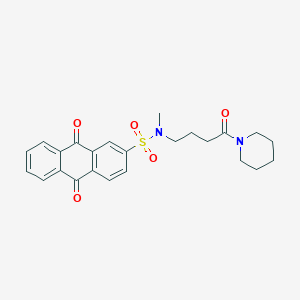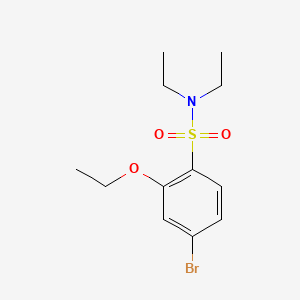![molecular formula C18H22N2O4 B2432698 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 866019-44-5](/img/structure/B2432698.png)
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one” has a molecular weight of 330.38 .
Synthesis Analysis
A series of novel compounds were synthesized by the reductive amination of a similar compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The compound’s structure was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The InChI code for this compound is 1S/C18H22N2O4/c21-13-15-10-16(22)18(23)17(24-15)12-20-8-6-19(7-9-20)11-14-4-2-1-3-5-14/h1-5,10,17,21H,6-9,11-13H2 .The InChI code for this compound is 1S/C18H22N2O4/c21-13-15-10-16(22)18(23)17(24-15)12-20-8-6-19(7-9-20)11-14-4-2-1-3-5-14/h1-5,10,17,21H,6-9,11-13H2 .
Scientific Research Applications
Anticonvulsant Potential
Research has demonstrated that certain derivatives of 4H-pyran-4-one, including those structurally related to 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one, exhibit notable anticonvulsant activities. These compounds were synthesized as potential anticonvulsant compounds, and their structures were confirmed using various spectroscopic techniques. The anticonvulsant activities were examined by maximal electroshock (MES) and subcutaneous Metrazol (scMet)-induced seizure tests. Some of these compounds showed significant activity against MES-induced seizures and scMet-induced seizures at various doses without neurotoxicity, indicating their potential as anticonvulsant agents (Aytemir, Çalış, & Septioğlu, 2010).
Antimicrobial Activities
Certain 4H-pyran-4-one derivatives, including those related to the compound , have been studied for their antimicrobial activities. These compounds were synthesized and their structures were confirmed by IR, 1H-NMR, and elemental analysis. The in vitro antimicrobial activities of these compounds were investigated against various bacteria and fungi using the microdilution broth method. Some of these compounds showed moderate to good antimicrobial activities, indicating their potential use in antimicrobial applications (Aytemir, Çalış, & Özalp, 2004).
Potential in Anti-Inflammatory and CNS Activities
Further research into related 4H-pyran-4-one derivatives has been conducted to explore their potential anti-inflammatory, coronary dilator, and CNS depressant activities. These studies involved synthesizing various derivatives and testing them for the mentioned pharmacological activities. Although specific results for this compound are not detailed, the structural similarity suggests possible relevance in these areas of medical research (Omodei-sale & Toja, 1975).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis C Virus (HCV) . It acts as an inhibitor, blocking the replication of the virus .
Mode of Action
The compound blocks HCV replication by acting on the HCV entry stage . This means it prevents the virus from entering host cells, thereby stopping the virus from replicating and spreading.
Biochemical Pathways
It is known that the compound interacts with theHCV E1 protein . The E1 protein is involved in the fusion of the viral and cellular membranes, a crucial step in the viral life cycle.
Pharmacokinetics
The compound has been found to be orally available and long-lasting in vivo . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic effectiveness.
Result of Action
The result of the compound’s action is a significant decrease in HCV replication. It has been observed to have a high sensitivity to clinical resistant HCV mutants and a synergistic effect with clinical drugs . This makes it a promising candidate for single or combination therapy for HCV.
properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-13-15-10-16(22)18(23)17(24-15)12-20-8-6-19(7-9-20)11-14-4-2-1-3-5-14/h1-5,10,21,23H,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBJWUZBIXUFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C(=O)C=C(O3)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)
![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)



![N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432627.png)
![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)
![3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide](/img/structure/B2432629.png)
![Benzo[d][1,3]dioxol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2432630.png)
![2-[4-(hydrazinocarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2432632.png)
![N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2432633.png)
![N-[3'-acetyl-5,7-dimethyl-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2432635.png)
